molecular formula C13H10BrClN4O2 B15388964 8-Bromo-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

8-Bromo-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B15388964
M. Wt: 369.60 g/mol
InChI Key: TZUMFEKVHNXORB-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₀BrClN₄O₂
Molecular Weight: 369.60 g/mol
ChemSpider ID: 3059939
Key Identifiers: The compound features a purine-dione core substituted with a bromine at C8, a 3-chlorobenzyl group at N7, and a methyl group at N3. Its synthesis typically involves bromination of xanthine derivatives followed by alkylation with 3-chlorobenzyl halides .

This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and adenosine receptor modulators.

Properties

Molecular Formula

C13H10BrClN4O2

Molecular Weight

369.60 g/mol

IUPAC Name

8-bromo-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C13H10BrClN4O2/c1-18-10-9(11(20)17-13(18)21)19(12(14)16-10)6-7-3-2-4-8(15)5-7/h2-5H,6H2,1H3,(H,17,20,21)

InChI Key

TZUMFEKVHNXORB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC(=CC=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (N7 Position) Molecular Weight (g/mol) Key Properties/Applications
Target Compound C₁₃H₁₀BrClN₄O₂ 3-Chlorobenzyl 369.60 Kinase inhibition potential
8-Bromo-7-(4-chlorobenzyl)-3-methyl... C₁₃H₁₀BrClN₄O₂ 4-Chlorobenzyl 369.60 Altered receptor binding due to Cl position
7-Benzyl-8-bromo-1,3-dimethyl... C₁₄H₁₄BrN₄O₂ Benzyl, 1,3-dimethyl 365.19 Reduced polarity; potential metabolic stability
8-Bromo-7-butyl-3-methyl... C₁₀H₁₂BrN₄O₂* Butyl 305.10 Intermediate in drug synthesis
8-Bromo-7-isopropyl-3-methyl... C₉H₁₁BrN₄O₂ Isopropyl 285.11 Improved solubility; lower steric bulk
8-Bromo-7-(tribromophenoxypropyl)... C₁₇H₁₃Br₄N₄O₄ Tribromophenoxypropyl 661.83 High steric hindrance; limited bioavailability

Detailed Analysis of Key Analogs

A. 8-Bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6-dione
  • Structural Difference : Chlorine at the para position of the benzyl group vs. meta in the target compound.
  • Impact : The para-chloro substitution may enhance π-π stacking with aromatic residues in enzyme active sites but could reduce solubility due to increased symmetry .
B. 7-Benzyl-8-bromo-1,3-dimethyl-1H-purine-2,6-dione
  • Impact : The lack of chlorine reduces electrophilicity, while dual methylation increases metabolic stability but may hinder target engagement due to steric effects .
C. 8-Bromo-7-butyl-3-methyl-1H-purine-2,6-dione
  • Structural Difference : Butyl chain replaces the benzyl group.
  • Impact: The aliphatic chain decreases aromatic interactions but improves solubility in non-polar solvents. This analog is widely used as a synthetic intermediate for antidiabetic drugs like linagliptin .
D. 8-Bromo-7-isopropyl-3-methyl-1H-purine-2,6-dione
  • Structural Difference : Isopropyl group at N7.
  • Impact : Smaller substituent enhances solubility and reduces steric hindrance, making it suitable for rapid derivatization in combinatorial chemistry .

Research Findings and Structure-Activity Relationships (SAR)

Halogen Effects : Bromine at C8 increases electrophilicity, facilitating nucleophilic substitution reactions in further derivatization (e.g., with amines or alkoxides) . Chlorine on the benzyl group enhances lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs .

Substituent Position : The meta-chloro configuration in the target compound optimizes steric and electronic interactions in kinase binding pockets compared to para-chloro analogs .

Methylation : Methylation at N3 (as in the target compound) balances metabolic stability and enzymatic affinity, whereas additional methylation at N1 (e.g., in ’s analog) may reduce potency .

Bulkier Groups: Bulky substituents like tribromophenoxypropyl () drastically reduce bioavailability, highlighting the importance of substituent size in drug design .

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